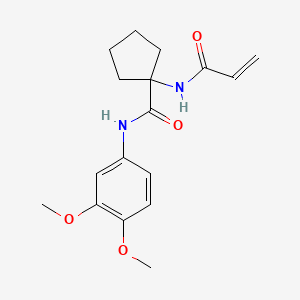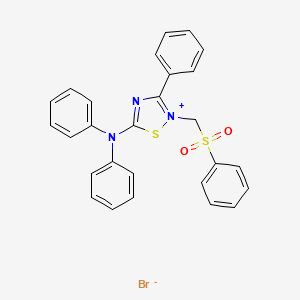
5-(Diphenylamino)-3-phenyl-2-((phenylsulfonyl)methyl)-1,2,4-thiadiazol-2-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Diphenylamino)-3-phenyl-2-((phenylsulfonyl)methyl)-1,2,4-thiadiazol-2-ium bromide is an organic compound that has garnered interest due to its diverse applications in various scientific fields. Known for its unique structure, which combines diphenylamino, phenylsulfonyl, and thiadiazolium moieties, it exhibits distinctive chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diphenylamino)-3-phenyl-2-((phenylsulfonyl)methyl)-1,2,4-thiadiazol-2-ium bromide involves a multi-step process. Generally, it begins with the preparation of intermediates, such as diphenylamine, phenylsulfonyl chloride, and phenyl hydrazine. The reaction conditions often involve controlled temperatures and the use of organic solvents like dichloromethane or toluene.
A typical synthetic route may include:
Nucleophilic substitution reactions to form diphenylamino derivatives.
Sulfonylation reactions with phenylsulfonyl chloride under acidic or basic conditions.
Condensation reactions to form the thiadiazole ring structure.
Quaternization to introduce the bromide ion.
Industrial Production Methods
Industrial synthesis methods focus on optimizing yields and reducing costs. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency. Reaction conditions are often optimized to ensure reproducibility and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly involving the diphenylamino group.
Reduction: Reductive reactions may target the sulfonyl moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Examples include hydrogen peroxide and potassium permanganate.
Reducing Agents: Examples include sodium borohydride and lithium aluminum hydride.
Substitution Conditions: Often involve Lewis acids or bases, such as aluminum chloride or sodium hydroxide.
Major Products
The products of these reactions depend on the specific reaction pathway but may include various derivatives of the original compound with modified functional groups or ring structures.
科学研究应用
5-(Diphenylamino)-3-phenyl-2-((phenylsulfonyl)methyl)-1,2,4-thiadiazol-2-ium bromide is utilized in numerous research areas:
Chemistry: Studied for its potential as a reagent in organic synthesis and for its unique electronic properties.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials, such as conductive polymers and light-emitting diodes (LEDs).
作用机制
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: Includes enzymes, receptors, and nucleic acids.
Pathways Involved: May interact with signaling pathways related to oxidative stress, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
5-(Diphenylamino)-3-phenyl-2-thiodiazole
5-(Diphenylamino)-3-phenyl-2-((methylsulfonyl)methyl)-1,2,4-thiadiazole
Uniqueness
What sets 5-(Diphenylamino)-3-phenyl-2-((phenylsulfonyl)methyl)-1,2,4-thiadiazol-2-ium bromide apart is its combined functional groups that impart unique chemical reactivity and biological activity. Its structural complexity enables diverse interactions with other molecules, making it a versatile compound for various applications.
And there you have it—a detailed dive into the world of this fascinating compound!
属性
IUPAC Name |
2-(benzenesulfonylmethyl)-N,N,3-triphenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N3O2S2.BrH/c31-34(32,25-19-11-4-12-20-25)21-29-26(22-13-5-1-6-14-22)28-27(33-29)30(23-15-7-2-8-16-23)24-17-9-3-10-18-24;/h1-20H,21H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFJWOGRGQQBRF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](SC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4)CS(=O)(=O)C5=CC=CC=C5.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
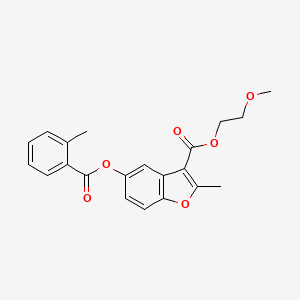
![tert-butyl N-[(1S)-3-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate](/img/structure/B2659320.png)
![2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2659322.png)
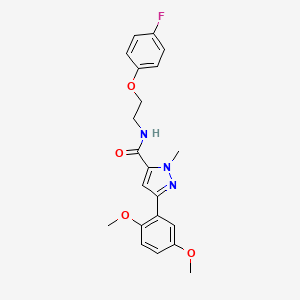
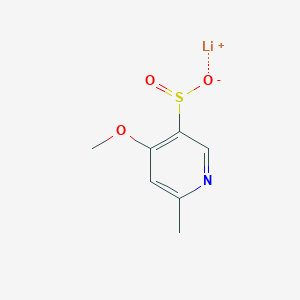
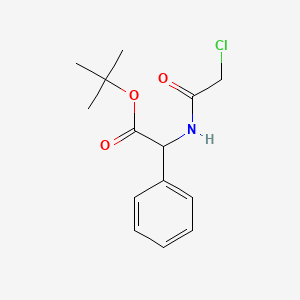

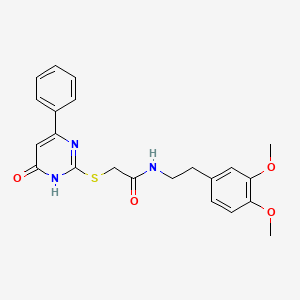
![2-{[1-(Pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2659335.png)

![4-Oxaspiro[2.4]heptan-6-ol](/img/structure/B2659338.png)
![N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2659340.png)
